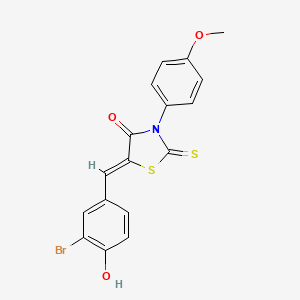
Penciclovir Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penciclovir sodium is a guanosine analogue antiviral drug primarily used for the treatment of various herpesvirus infections. It is a nucleoside analogue that exhibits low toxicity and good selectivity. This compound is often used as a topical treatment due to its poor absorption when administered orally .
Mechanism of Action
Target of Action
Penciclovir Sodium primarily targets the Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) . The key target within these cells is the viral thymidine kinase enzyme .
Mode of Action
this compound is inactive in its initial form. Within a virally infected cell, the viral thymidine kinase phosphorylates penciclovir to a monophosphate form . This monophosphate form is then converted to penciclovir triphosphate by cellular kinases . This activated form inhibits viral DNA polymerase, thus impairing the ability of the virus to replicate within the cell .
Biochemical Pathways
The biochemical pathway primarily involves the conversion of this compound to its active form, penciclovir triphosphate. This conversion is facilitated by the viral thymidine kinase and cellular kinases . The active form then selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate .
Result of Action
The result of this compound’s action is the inhibition of the replication of the Herpes Simplex Virus within the cell . This is achieved by impairing the ability of the virus to replicate its DNA, thereby preventing the spread of the virus .
Action Environment
The action of this compound is primarily within virally infected cells. The drug’s efficacy may be influenced by the rate of viral replication and the presence of the viral thymidine kinase and cellular kinases necessary for its activation
Biochemical Analysis
Biochemical Properties
Penciclovir Sodium is a nucleoside analogue that exhibits low toxicity and good selectivity . It interacts with viral thymidine kinase, which phosphorylates the this compound molecule, a crucial step in its activation . Cellular kinases then add two more phosphate groups, producing the active this compound triphosphate .
Cellular Effects
This compound has a significant impact on cells infected with HSV-1 or HSV-2 . The activated form of this compound inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to this compound triphosphate by cellular kinases . This activated form selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate .
Temporal Effects in Laboratory Settings
The intracellular triphosphate of this compound is retained inside HSV-infected cells for 10-20 hours, compared with 0.7-1 hour for acyclovir . This suggests that this compound has a longer intracellular half-life, which could influence its long-term effects on cellular function.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the sources, it is known to prevent mortality in mice .
Metabolic Pathways
This compound is involved in metabolic pathways where it interacts with viral thymidine kinase and cellular kinases . These interactions lead to the formation of this compound triphosphate, which inhibits viral DNA polymerase .
Subcellular Localization
Given its mechanism of action, it is likely localized to the nucleus where it interacts with viral DNA polymerase to inhibit viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of penciclovir sodium involves several steps. One method includes alkylating 2-amino-6-chloropurine with bromopropane triethyl ester under alkaline conditions to introduce the N-9 site side chain. This is followed by decarboxylation in a methanol solution of sodium methoxide and ester exchange to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl) purine. The product is then reduced using sodium borohydride to generate 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl) purine, which is finally hydrolyzed under acidic conditions to obtain penciclovir .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but is optimized for large-scale production. The process includes steps such as alkylation, decarboxylation, reduction, and hydrolysis, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Penciclovir sodium undergoes various chemical reactions, including:
Oxidation: Penciclovir can be oxidized to form different derivatives.
Substitution: Substitution reactions are involved in the initial steps of its synthesis, such as the alkylation of 2-amino-6-chloropurine.
Common Reagents and Conditions
Alkylation: Bromopropane triethyl ester under alkaline conditions.
Decarboxylation: Sodium methoxide in methanol solution.
Reduction: Sodium borohydride.
Hydrolysis: Acidic conditions.
Major Products Formed
The major product formed from these reactions is penciclovir, which is then converted to its sodium salt form for medical use .
Scientific Research Applications
Penciclovir sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of nucleoside analogues.
Medicine: Used in the treatment of recurrent herpes labialis (cold sores) and other herpesvirus infections.
Industry: Employed in the development of topical antiviral formulations.
Comparison with Similar Compounds
Penciclovir sodium is similar to other nucleoside analogues, such as acyclovir and famciclovir. it has some unique properties:
Acyclovir: Both penciclovir and acyclovir inhibit viral DNA polymerase, but the active triphosphate form of penciclovir persists within the cell for a much longer time than acyclovir, resulting in higher intracellular concentrations.
Famciclovir: Famciclovir is a prodrug of penciclovir with improved oral bioavailability.
Similar Compounds
- Acyclovir
- Famciclovir
- Ganciclovir
- Valacyclovir
This compound stands out due to its longer intracellular half-life and its effectiveness as a topical treatment .
Properties
CAS No. |
97845-62-0 |
|---|---|
Molecular Formula |
C10H14N5NaO3 |
Molecular Weight |
275.24 g/mol |
IUPAC Name |
sodium;2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-1-id-6-one |
InChI |
InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);/q;+1/p-1 |
InChI Key |
NMQFQBOIHUIALG-UHFFFAOYSA-M |
SMILES |
C1=NC2=C(N1CCC(CO)C[O-])N=C(NC2=O)N.[Na+] |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C([N-]C2=O)N.[Na+] |
Related CAS |
39809-25-1 (Parent) |
Synonyms |
sodium (S)-4-(2-amino-6-oxo-3H-purin-9(6H)-yl)-2-(hydroxymethyl)butan-1-olate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


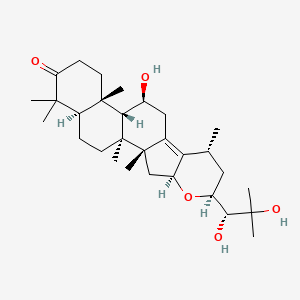
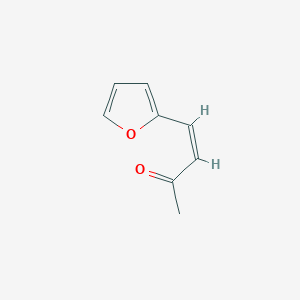
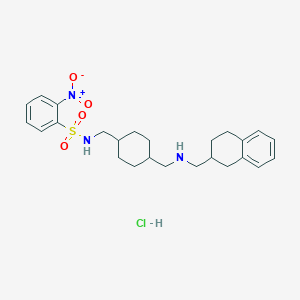

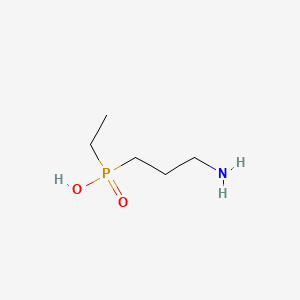

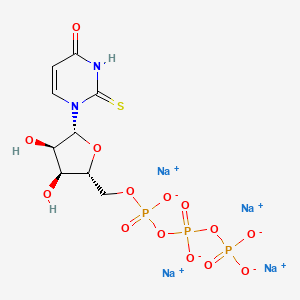
![sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1139191.png)
![9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B1139192.png)

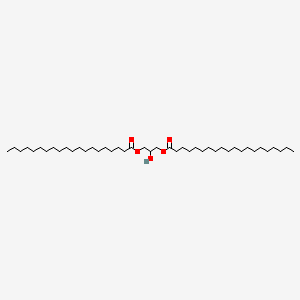
![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1139196.png)
